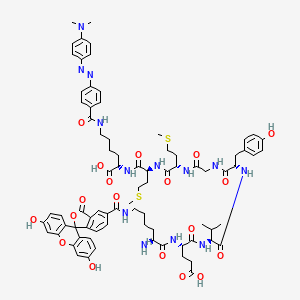

Calpain-1 substrate, fluorogenic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C79H95N13O19S2 |

|---|---|

Molecular Weight |

1594.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |

InChI |

InChI=1S/C79H95N13O19S2/c1-44(2)68(89-75(105)59(31-32-67(97)98)85-71(101)58(80)11-7-9-35-82-70(100)47-17-28-55-54(40-47)78(109)111-79(55)56-29-26-52(94)41-64(56)110-65-42-53(95)27-30-57(65)79)76(106)88-63(39-45-13-24-51(93)25-14-45)72(102)83-43-66(96)84-60(33-37-112-5)73(103)86-61(34-38-113-6)74(104)87-62(77(107)108)12-8-10-36-81-69(99)46-15-18-48(19-16-46)90-91-49-20-22-50(23-21-49)92(3)4/h13-30,40-42,44,58-63,68,93-95H,7-12,31-39,43,80H2,1-6H3,(H,81,99)(H,82,100)(H,83,102)(H,84,96)(H,85,101)(H,86,103)(H,87,104)(H,88,106)(H,89,105)(H,97,98)(H,107,108)/t58-,59-,60-,61-,62-,63-,68-/m0/s1 |

InChI Key |

UHKSZTUWDADIDK-HOFSYNJXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Fluorogenic Substrates for Calpain-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates for Calpain-1, a calcium-dependent cysteine protease. The document details the characteristics of common substrates, presents their kinetic data for comparative analysis, and offers a detailed experimental protocol for measuring Calpain-1 activity. Furthermore, it visualizes the key signaling pathways involving Calpain-1, offering a deeper understanding of its cellular roles.

Introduction to Calpain-1 and Fluorogenic Substrates

Calpain-1, also known as µ-calpain, is a ubiquitously expressed intracellular protease that plays a crucial role in a variety of cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Its activity is tightly regulated by intracellular calcium levels.[2] Dysregulation of Calpain-1 activity has been implicated in several pathological conditions, making it an important therapeutic target.[2][3]

Fluorogenic substrates are essential tools for studying the enzymatic activity of proteases like Calpain-1. These molecules consist of a peptide sequence recognized by the enzyme, flanked by a fluorophore and a quencher. In their intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by the active enzyme, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Comparative Analysis of Fluorogenic Substrates for Calpain-1

Several fluorogenic substrates are commonly used to assay Calpain-1 activity. The selection of an appropriate substrate is critical and depends on factors such as sensitivity, specificity, and the experimental context. Below is a summary of the key characteristics of some widely used fluorogenic substrates for Calpain-1.

| Substrate Name | Peptide Sequence/Origin | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-LLVY-AMC | Succinyl-Leu-Leu-Val-Tyr | AMC | ~345-380 | ~442-460 | N/A | N/A | N/A |

| Ac-LLY-AFC | Acetyl-Leu-Leu-Tyr | AFC | ~400 | ~505 | N/A | N/A | N/A |

| α-Spectrin-based FRET Substrate | H-Lys(FAM)-Glu-Val-Tyr-Gly-Met-Met-Lys(DABCYL)-OH | FAM/DABCYL | ~490 | ~518 | 4.6 µM | 11 | 2.39 x 10⁶ |

| BOC-LM-CMAC | BOC-Leu-Met | CMAC | ~351 | ~430 | N/A | N/A | N/A |

Experimental Protocol: Measuring Calpain-1 Activity

This protocol provides a general framework for a fluorometric assay to measure Calpain-1 activity in cell lysates using a fluorogenic substrate. This should be adapted and optimized for specific experimental conditions.

Materials

-

Fluorogenic Calpain-1 substrate (e.g., Ac-LLY-AFC)

-

Extraction Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM DTT, 1 mM EDTA)

-

10X Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 100 mM CaCl₂, 100 mM DTT)

-

Purified active Calpain-1 (positive control)

-

Calpain inhibitor (e.g., Calpeptin or Z-LLY-FMK) (negative control)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure

-

Sample Preparation (Cell Lysates): a. Harvest 1-2 x 10⁶ cells and wash with cold PBS. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer. c. Incubate on ice for 20 minutes, with gentle mixing every 5 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. f. Determine the protein concentration of the lysate.

-

Assay Reaction Setup: a. Dilute the cell lysate to a final concentration of 50–200 µg of protein in 85 µL of Extraction Buffer in each well of the 96-well plate. b. For the positive control, add 1–2 µL of active Calpain-1 to 85 µL of Extraction Buffer. c. For the negative control, use an untreated cell lysate or add a Calpain inhibitor to the treated cell lysate. d. Add 10 µL of 10X Reaction Buffer to each well. e. Add 5 µL of the Calpain substrate (e.g., Ac-LLY-AFC) to each well.

-

Incubation and Measurement: a. Incubate the plate at 37°C for 1 hour, protected from light. b. Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for Ac-LLY-AFC).

-

Data Analysis: a. Subtract the fluorescence values of the negative control from all other readings. b. The change in calpain activity can be expressed as Relative Fluorescent Units (RFU) per milligram of protein.

Calpain-1 Signaling Pathways

Calpain-1 is a key player in numerous signaling pathways, acting as a modulator of cellular function through the limited proteolysis of its substrates. Its activation and downstream effects are intricately linked to calcium signaling and are crucial in both physiological and pathological contexts.

Upstream Activation of Calpain-1

The primary activator of Calpain-1 is an increase in intracellular calcium concentration.[2] A key signaling event leading to Calpain-1 activation is the influx of calcium through N-methyl-D-aspartate (NMDA) receptors, which are glutamate-gated ion channels.[1] This is particularly important in neuronal contexts, where Calpain-1 activation is linked to synaptic plasticity.[1]

Downstream Signaling and Substrates of Calpain-1

Once activated, Calpain-1 cleaves a specific set of substrate proteins, leading to a cascade of downstream effects. This limited proteolysis can alter the function, localization, or stability of the target proteins.[4]

Key substrates of Calpain-1 include:

-

Cytoskeletal Proteins: Spectrin is a well-known Calpain-1 substrate. Its cleavage leads to rearrangements of the cytoskeleton, which is important for processes like cell migration and synaptic remodeling.[1]

-

Signaling Proteins: Calpain-1 can cleave and modulate the activity of various kinases and phosphatases. For example, it cleaves PHLPP1 (PH domain and leucine-rich repeat protein phosphatase 1), which in turn leads to the activation of the pro-survival kinase Akt.[1]

-

Receptors and Ion Channels: Calpain-1 can cleave membrane receptors and ion transporters, thereby modulating their activity.[4]

Experimental Workflow for Calpain-1 Activity Assay

The following diagram outlines the general workflow for conducting a Calpain-1 activity assay using a fluorogenic substrate.

This technical guide provides a foundational understanding of fluorogenic substrates for Calpain-1 and their application in research and drug development. For more specific applications, further optimization of the provided protocols and careful selection of substrates based on the experimental goals are recommended.

References

- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorogenic Calpain-1 Substrates: Mechanisms, Data, and Protocols

Introduction

Calpain-1, also known as µ-calpain, is a ubiquitously expressed, calcium-dependent cysteine protease that plays a critical role in a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1][2] Its activity is tightly regulated by intracellular calcium levels, with activation typically requiring micromolar concentrations of Ca²⁺.[3][4] Dysregulation of calpain-1 is implicated in various pathological conditions, particularly neurodegenerative diseases and ischemic injury, making it a significant target for therapeutic intervention.[1][5] Fluorogenic substrates provide a sensitive and specific means to quantify calpain-1 activity in both biochemical and cell-based assays. This guide offers an in-depth exploration of the core mechanisms of these substrates, presents key quantitative data, details experimental protocols, and illustrates the associated signaling pathways.

Core Mechanism of Fluorogenic Calpain-1 Substrates

Fluorogenic substrates for calpain-1 are engineered peptides that incorporate a specific amino acid sequence recognized and cleaved by the enzyme. Upon proteolytic cleavage, a measurable change in fluorescence occurs. The design of these substrates primarily falls into two categories: Internally Quenched (FRET-based) and Single-Fluorophore Conjugated substrates.

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In the context of calpain-1 substrates, a peptide linker containing the calpain-1 cleavage site separates a donor fluorophore and an acceptor quencher molecule.[6] When the peptide is intact, the close proximity of the quencher to the fluorophore suppresses its fluorescence emission through FRET.[7] Upon the addition of active calpain-1, the enzyme cleaves the peptide linker, separating the fluorophore from the quencher. This separation eliminates the quenching effect, resulting in a significant increase in fluorescence intensity, which is directly proportional to calpain-1 activity.[6][8]

This substrate design involves conjugating a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), to a calpain-1 specific peptide sequence.[9][10] In its conjugated form, the fluorophore's emission is either minimal or occurs at a different wavelength (e.g., blue light for Ac-LLY-AFC).[9][11] When calpain-1 cleaves the peptide bond, the free fluorophore is released into the solution. The unconjugated fluorophore exhibits strong fluorescence at a distinct, longer wavelength (e.g., yellow-green for AFC), and this increase in signal is measured to determine enzyme activity.[9][11]

Quantitative Data of Common Calpain-1 Substrates

The selection of a fluorogenic substrate often depends on the specific experimental requirements, including desired sensitivity and the optical properties of the detection instrument. The table below summarizes key quantitative parameters for several commercially available calpain-1 substrates.

| Substrate Sequence/Name | Type | Excitation (nm) | Emission (nm) | Km | kcat (s⁻¹) | Reference(s) |

| H-K(FAM)-EVY~GMMK(DABCYL)-OH | FRET | ~490 | ~518 | 4.6 µM | 11 | |

| H-E(EDANS)PLF~AERK(DABCYL)-OH | FRET | ~335 | ~505 | - | - | |

| Ac-LLY-AFC | Single-Fluorophore | ~400 | ~505 | - | - | [9][11] |

| Suc-LLVY-AMC | Single-Fluorophore | ~360-380 | ~440-460 | - | - | [10] |

| Boc-Leu-Met-CMAC | Single-Fluorophore | ~355 | ~460 | - | - | [12] |

| Suc-LLVY-aminoluciferin | Proluminescent | - | - | - | - | [13] |

Note: Kinetic parameters (Km, kcat) can vary depending on assay conditions such as buffer composition, pH, and temperature. Data for porcine calpains have shown Km values ranging from 0.23 to 7.08 mM and kcat values from 0.062 to 0.805 s⁻¹ for various substrates.[14]

Calpain-1 Signaling Pathways

Calpain-1 activation is a downstream consequence of elevated intracellular calcium. This rise in Ca²⁺ can be triggered by various stimuli, including the activation of N-Methyl-D-Aspartate (NMDA) receptors in neurons.[5][15] Once active, calpain-1 cleaves a diverse array of protein substrates, leading to distinct cellular outcomes. For instance, cleavage of the cytoskeletal protein α-spectrin is involved in synaptic plasticity, while cleavage of pro-apoptotic proteins like Bid and procaspase-7 can initiate or amplify cell death pathways.[2][5][16]

Experimental Protocols and Workflows

The following sections provide generalized protocols for measuring calpain-1 activity. Specific reagent volumes and incubation times should be optimized based on the kit manufacturer's instructions and the experimental system.

This method measures calpain activity in protein extracts from cells or tissues.

-

Sample Preparation:

-

Harvest 1-2 million cells by centrifugation. For tissues, use 10-20 mg.

-

Wash the cell pellet or tissue with ice-cold PBS.

-

Resuspend the sample in 100-200 µL of a specialized Extraction Buffer, which typically contains chelators to prevent premature calpain auto-activation.[11]

-

Incubate on ice for 20 minutes, vortexing occasionally.[9]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet debris.[11]

-

Transfer the supernatant (cytosolic lysate) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate using a compatible assay (e.g., Coomassie-based).[9]

-

-

Assay Reaction:

-

In a 96-well microplate (black plates are recommended for fluorescence), add 50-200 µg of protein lysate to each well and adjust the final volume to ~85 µL with Assay Buffer.[11]

-

Prepare necessary controls:

-

Add 10 µL of 10x Reaction Buffer (containing calcium and reducing agents) to each well.[11]

-

Initiate the reaction by adding 5 µL of the fluorogenic calpain substrate.[11]

-

-

Measurement and Analysis:

-

Incubate the plate at 37°C for 1 hour, protected from light.[9][11]

-

Measure fluorescence using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate used.

-

Calpain activity can be expressed as Relative Fluorescence Units (RFU) per mg of protein or calculated based on a standard curve of the free fluorophore (e.g., AFC or AMC).[10]

-

This method allows for the measurement of calpain activity in living cells, often in real-time.

-

Cell Preparation and Substrate Loading:

-

Plate cells in a suitable format for fluorescence detection (e.g., glass-bottom dishes for microscopy).

-

Treat cells with experimental compounds (e.g., inducers or inhibitors of calpain activity).

-

Wash cells with an appropriate buffer (e.g., HBSS).

-

Incubate the cells with a cell-permeable fluorogenic substrate (e.g., 20 µM Boc-Leu-Met-CMAC) for 10-20 minutes at 37°C.[12][16]

-

-

Measurement and Analysis:

-

Measure the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer.[16]

-

For kinetic measurements, acquire images or readings at regular intervals after the addition of a stimulus known to increase intracellular calcium.

-

The change in fluorescence intensity over time in treated cells compared to control cells reflects the level of calpain-1 activation.

-

Fluorogenic calpain-1 substrates are indispensable tools for researchers, scientists, and drug development professionals. By leveraging principles of fluorescence quenching or spectral shifts upon enzymatic cleavage, these reagents offer a robust and quantifiable method for assessing calpain-1 activity. Understanding their core mechanisms, quantitative properties, and appropriate experimental application is essential for accurately investigating the role of calpain-1 in health and disease and for screening potential therapeutic modulators of its activity.

References

- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 2. Calpain-1 Cleaves and Activates Caspase-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain-mediated regulation of platelet signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Calpain-Glo™ Protease Assay Protocol [promega.jp]

- 14. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Calpain-1 Substrate Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a wide array of cellular functions through limited and specific proteolysis of their substrates.[1][2] This regulatory proteolysis modifies the activity and function of target proteins, making calpains key players in signal transduction pathways.[1][3] Among the 15 known human calpain genes, calpain-1 (μ-calpain) and calpain-2 (m-calpain) are the most ubiquitously expressed and extensively studied isoforms.[4] Calpain-1 is activated by micromolar concentrations of calcium, while calpain-2 requires millimolar concentrations for its activation in vitro.[5][6] This difference in calcium sensitivity suggests distinct physiological roles for these two isoforms.

This technical guide provides an in-depth overview of the calpain-1 substrate mechanism of action, focusing on its signaling pathways, substrate specificity, and the experimental methodologies used for its study. The dysregulation of calpain-1 activity has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a significant target for therapeutic intervention.[7][8][9]

Calpain-1 Activation and Mechanism of Action

The activation of calpain-1 is intricately linked to intracellular calcium levels.[10] An influx of calcium, often triggered by stimuli such as NMDA receptor activation in neurons or G-protein coupled receptor signaling in platelets, leads to a conformational change in the calpain-1 molecule, activating its proteolytic function.[5][10] Once activated, calpain-1 cleaves its substrates at specific sites, leading to a variety of cellular outcomes, including cytoskeletal remodeling, regulation of gene expression, and modulation of signaling cascades.[1][11] Unlike degradative proteases like the proteasome, calpains mediate limited proteolysis, resulting in functional modification of the substrate rather than its complete destruction.[3]

Signaling Pathways Involving Calpain-1

Calpain-1 is a key modulator of numerous signaling pathways, often with distinct and sometimes opposing effects to its isoform, calpain-2.

Synaptic Plasticity and Neuroprotection: In the brain, calpain-1 activation is essential for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1] Calcium influx through synaptic NMDA receptors activates calpain-1, which then cleaves substrates such as spectrin, leading to cytoskeletal reorganization, and PHLPP1β (SCOP), a negative regulator of the ERK pathway, thereby activating pro-survival signals.[1]

Platelet Signaling: In platelets, calpain-1 plays a pivotal role in aggregation, spreading, and clot retraction.[5] Its activation downstream of integrin and G-protein coupled receptor signaling leads to the cleavage of various substrates, influencing outside-in signaling and cytoskeletal dynamics necessary for normal hemostatic function.[5]

Cardiovascular Signaling: Calpain-1 activity is implicated in cardiac pathologies such as hypertrophy and ischemia-reperfusion injury.[12] For instance, β3 integrin-dependent calpain-1 activation can inhibit apoptosis in cardiomyocytes, contributing to the development of cardiac hypertrophy.[12]

Calpain-1 Substrates

Calpain-1 cleaves a diverse range of protein substrates, leading to the modulation of their function. The identification of these substrates is crucial for understanding the multifaceted roles of calpain-1.

| Substrate Category | Examples of Calpain-1 Substrates | Cellular Process Affected | Reference(s) |

| Cytoskeletal Proteins | Spectrin, Talin, Vimentin, Desmin, Troponin T, Nebulin | Cytoskeletal organization, cell motility, muscle contraction | [1][6][7][13] |

| Signaling Proteins | PHLPP1β (SCOP), Protein Kinase C (PKCα), Akt, ERK, IκB | Signal transduction, cell survival, inflammation | [1][6][12][14] |

| Receptors & Channels | NMDA receptor subunit NR2B, Sodium-Calcium Exchanger 1 (NCX1) | Synaptic transmission, calcium homeostasis | [1][10][14] |

| Scaffolding Proteins | PSD95, GRIP, SAP97 | Protein localization and complex assembly | [1] |

| Transcription Factors | β-catenin | Gene expression | [1] |

Substrate Specificity: While calpains do not have a strict consensus cleavage sequence like caspases, studies have revealed preferences for certain amino acids around the scissile bond.[2][15] Preferred residues in the P2 position are often Leucine (Leu), Threonine (Thr), and Valine (Val), and in the P1 position, Lysine (Lys), Tyrosine (Tyr), and Arginine (Arg).[15][16] The P1' position frequently contains small hydrophilic residues like Serine (Ser).[15] The surrounding secondary structure also plays a role, with cleavage often occurring in disordered regions of the substrate protein.[15]

Experimental Protocols for Studying Calpain-1

A variety of experimental techniques are employed to investigate calpain-1 activity and its substrates.

Measurement of Calpain-1 Activity

Fluorogenic Substrate Assays: These assays utilize synthetic peptides conjugated to a fluorophore and a quencher. Cleavage of the peptide by calpain-1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. A commonly used substrate is Suc-LLVY-AMC.[17]

-

Protocol Outline:

-

Prepare protein lysates from cells or tissues.

-

Incubate the lysate with the fluorogenic calpain substrate (e.g., SLLVY-AMC).

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex=380 nm, Em=460 nm for AMC).[17]

-

Calpain-1 activity is expressed as the rate of fluorescent product release per unit of protein.

-

Flow Cytometry-Based Assays: This method allows for the measurement of calpain activity in living or fixed cells.[11] A cell-permeable fluorescent substrate, such as BOC-LM-CMAC, is used.[11]

-

Protocol Outline:

-

Incubate cell suspensions with the fluorescent substrate.

-

For live-cell assays, acquire data over time to measure the increase in fluorescence.

-

For fixed-cell assays, fix the cells after substrate incubation.

-

Analyze the fluorescent signal using a flow cytometer.

-

Bioluminescent Assays: These highly sensitive assays use a luminogenic substrate, such as Suc-LLVY-aminoluciferin, which upon cleavage by calpain, releases a substrate for luciferase, generating a light signal.[18]

-

Protocol Outline:

-

Add the Calpain-Glo™ Reagent, containing the substrate and luciferase, to the sample.

-

Incubate for a short period.

-

Measure luminescence using a luminometer.

-

Identification of Calpain-1 Substrates

Immunoblotting: This is a standard method to detect the cleavage of a specific protein of interest. A reduction in the full-length protein and the appearance of cleavage fragments following calpain activation is indicative of proteolysis.

N-Terminomics Approaches (e.g., TAILS): Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful mass spectrometry-based technique for the global identification of protease substrates by identifying the neo-N-termini generated by cleavage.[19][20]

-

Protocol Outline:

-

Label the primary amines of proteins in control and experimental (e.g., calpain-activated) cell lysates.

-

Digest the proteome with trypsin.

-

Deplete the newly generated tryptic peptides, enriching for the originally blocked N-terminal peptides and any neo-N-termini created by calpain cleavage.

-

Analyze the enriched peptides by mass spectrometry to identify the cleavage sites.

-

Co-immunoprecipitation: This technique can be used to determine if calpain-1 physically interacts with a putative substrate.[19]

-

Protocol Outline:

-

Lyse cells co-expressing tagged versions of calpain-1 and the substrate of interest.

-

Incubate the lysate with an antibody against one of the tags.

-

Use protein A/G beads to pull down the antibody-protein complex.

-

Elute the bound proteins and analyze by immunoblotting for the presence of the other tagged protein.

-

Quantitative Data on Calpain-1 Activity and Substrate Cleavage

The following table summarizes key quantitative parameters related to calpain-1.

| Parameter | Value | Context | Reference(s) |

| Calcium Concentration for Activation (EC50) | 2-80 µM | In vitro assays | [18] |

| Number of Identified Cleavage Sites | 442 (for μ- and m-calpain) | Compilation from literature and experimental data | [16][21] |

| Kinetic Efficiency (kcat/Km) | 10 to 2000 M⁻¹s⁻¹ | For 119 calpain cleavage sites from an oligopeptide array | [22] |

Conclusion

Calpain-1 is a critical regulatory protease involved in a vast number of physiological and pathological processes. Its mechanism of action, centered on the limited and specific cleavage of a diverse array of substrates, positions it as a key signaling molecule. A thorough understanding of its substrates, the signaling pathways it modulates, and the experimental techniques to study its activity is paramount for researchers in both basic science and drug development. The continued exploration of calpain-1 biology will undoubtedly unveil new therapeutic opportunities for a wide range of human diseases.

References

- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. igakuken.or.jp [igakuken.or.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. apexbt.com [apexbt.com]

- 5. Calpain-mediated regulation of platelet signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of calpain in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain - Wikipedia [en.wikipedia.org]

- 8. Role of Calpain in Pathogenesis of Human Disease Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 11. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tear me down: Role of calpain in the development of cardiac ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Basis of Calpain Cleavage and Inactivation of the Sodium-Calcium Exchanger 1 in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the sequential determinants of calpain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Precise Prediction of Calpain Cleavage Sites and Their Aberrance Caused by Mutations in Cancer [frontiersin.org]

- 17. 2.8. Calpain 1 Activity Measurement [bio-protocol.org]

- 18. promega.com [promega.com]

- 19. mdpi.com [mdpi.com]

- 20. The Identification of Proteolytic Substrates of Calpain-5 with N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Precise Prediction of Calpain Cleavage Sites and Their Aberrance Caused by Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Predictions of Cleavability of Calpain Proteolysis by Quantitative Structure-Activity Relationship Analysis Using Newly Determined Cleavage Sites and Catalytic Efficiencies of an Oligopeptide Array - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Fluorogenic Calpain-1 Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying fluorogenic calpain-1 assays. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, with calpain-1 (µ-calpain) and calpain-2 (m-calpain) being the most ubiquitous isoforms. Dysregulation of calpain activity is implicated in a range of physiological and pathological processes, including neurodegenerative diseases, cardiovascular disorders, and cancer, making them a critical target for therapeutic intervention. Fluorogenic assays offer a sensitive and continuous method for quantifying calpain-1 activity, facilitating basic research and high-throughput screening of potential inhibitors.

Core Principles of Fluorogenic Calpain-1 Detection

The fundamental principle of a fluorogenic calpain-1 assay lies in the enzymatic cleavage of a synthetic substrate that is specifically recognized by calpain-1. This substrate is engineered to be minimally fluorescent until it is proteolytically cleaved. Upon cleavage, a fluorophore is released or dequenched, resulting in a measurable increase in fluorescence intensity that is directly proportional to the calpain-1 activity.

There are two primary designs for these fluorogenic substrates:

-

Single Fluorophore-Labeled Substrates: These substrates consist of a short peptide sequence recognized by calpain-1, covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence of the fluorophore is quenched by the attached peptide. When calpain-1 cleaves the peptide bond, the fluorophore is released, leading to a significant increase in its fluorescence emission. A commonly used substrate of this type is Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).

-

Fluorescence Resonance Energy Transfer (FRET)-Based Substrates: FRET-based substrates employ a pair of chromophores: a fluorescent donor and a quencher molecule. These are positioned at opposite ends of a calpain-1-specific cleavage sequence. In the intact substrate, the close proximity of the donor and quencher allows for FRET to occur, where the energy from the excited donor is transferred to the quencher, resulting in minimal fluorescence from the donor. Upon cleavage of the peptide linker by calpain-1, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission. An example of a FRET-based substrate is (EDANS)-EPLFAERK-(DABCYL).

Key Components of the Assay

A typical fluorogenic calpain-1 assay requires several key components to ensure optimal activity and accurate measurement:

-

Calpain-1 Source: This can be purified recombinant calpain-1, cell lysates, or tissue homogenates.

-

Fluorogenic Substrate: A specific peptide substrate for calpain-1, as described above.

-

Assay Buffer: A buffer system that maintains a physiological pH (typically around 7.4-7.5) and contains a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to maintain the active site cysteine of calpain in a reduced state.

-

Calcium Chloride (CaCl₂): As a calcium-dependent protease, calpain-1 requires calcium ions for its activation. The final concentration of calcium in the assay is a critical parameter.

-

Inhibitors (for control experiments): A specific calpain inhibitor, such as calpeptin or ALLN, is used to confirm that the measured fluorescence is indeed due to calpain activity.

-

Microplate Reader: A fluorometer capable of exciting the specific fluorophore and measuring its emission at the appropriate wavelengths.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used fluorogenic substrates and inhibitors in calpain-1 assays.

Table 1: Kinetic Parameters of Common Fluorogenic Calpain-1 Substrates

| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) |

| Suc-LLVY-AMC | AMC | ~360-380 | ~440-460 | 230 - 7080 | 0.062 - 0.805 |

| Ac-LLY-AFC | AFC | ~400 | ~505 | N/A | N/A |

| (EDANS)-EPLFAERK-(DABCYL) | EDANS/DABCYL (FRET) | ~340 | ~490 | N/A | N/A |

| H-K(FAM)-EVYGM MK(DABCYL)-OH | FAM/DABCYL (FRET) | ~490 | ~518 | 4.6 | 11 |

Table 2: IC₅₀ Values of Common Calpain-1 Inhibitors

| Inhibitor | Type | IC₅₀ (nM) |

| Calpeptin | Peptide aldehyde | 40 - 52 |

| ALLN (MG-101) | Peptide aldehyde | ~190 |

| ALLM (MG-115) | Peptide aldehyde | ~120 |

| E-64 | Epoxysuccinyl peptide | 20.2 |

| PD150606 | Non-peptide | 210 - 370 |

| Z-Val-Phe-CHO | Peptide aldehyde | 6.3 |

| Calpain Inhibitor-1 | Cysteine protease inhibitor | 100 |

Experimental Protocols

This section provides a generalized, non-kit-based protocol for a fluorogenic calpain-1 assay using a single fluorophore-labeled substrate.

Reagent Preparation

-

Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, and 5 mM DTT. Prepare fresh on the day of the experiment.

-

Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Calcium Chloride (CaCl₂) Stock Solution: Prepare a 100 mM stock solution in deionized water.

-

Calpain-1 Enzyme: If using purified enzyme, dilute it in assay buffer to the desired working concentration just before use. Keep on ice.

-

Sample Preparation (Cell Lysates):

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Procedure

-

In a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

Sample (cell lysate or purified calpain-1) or Calpain Inhibitor (for control wells)

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate (diluted in assay buffer to the final desired concentration) and CaCl₂ (to the final desired concentration) to each well.

-

Immediately place the plate in a pre-warmed microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Subtract the velocity of the negative control (no enzyme or with inhibitor) from the velocity of the sample wells to obtain the calpain-1-specific activity.

-

If a standard curve with a known amount of the free fluorophore was generated, the activity can be expressed in terms of the amount of substrate cleaved per unit time per amount of protein.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving calpain-1 and a typical experimental workflow for a fluorogenic assay.

Calpain-1 Signaling Pathways

Caption: Calpain-1 activation by calcium influx and its downstream cleavage of key substrates.

Experimental Workflow for Fluorogenic Calpain-1 Assay

Caption: Step-by-step workflow for a typical fluorogenic calpain-1 assay.

An In-depth Technical Guide to Calpain-1 Fluorogenic Substrates

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of fluorogenic substrates for Calpain-1, a calcium-dependent cysteine protease. Calpains are crucial modulators of various cellular functions, including signal transduction, cell mobility, and apoptosis, through limited proteolysis of their target proteins.[1][2] The activation of calpain is implicated in numerous physiological and pathological processes.[3] Understanding and quantifying Calpain-1 activity is therefore critical in many areas of biological research and drug development.

Core Concepts of Fluorogenic Calpain Substrates

Fluorogenic substrates are non-fluorescent or weakly fluorescent molecules that, upon enzymatic cleavage, release a fluorophore, resulting in a measurable increase in fluorescence intensity. This principle allows for the sensitive and continuous monitoring of enzyme activity. For Calpain-1, these substrates are typically short peptides that mimic a natural cleavage site, conjugated to a fluorescent reporter group.

The general mechanism involves a peptide sequence recognized by Calpain-1 linked to a fluorophore like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[3] In the intact substrate, the fluorescence of the reporter molecule is quenched. Upon cleavage of the peptide bond by active Calpain-1, the fluorophore is released, leading to a significant increase in its fluorescence emission.

Another class of substrates operates on the principle of Förster Resonance Energy Transfer (FRET). These are internally quenched peptides where a fluorophore and a quencher are placed at opposite ends of the peptide.[4][5] In the intact state, the quencher absorbs the energy emitted by the fluorophore. Cleavage of the peptide separates the pair, restoring fluorescence.

Commonly Used Calpain-1 Fluorogenic Substrates

Several peptide sequences have been developed as fluorogenic substrates for Calpain-1. The specificity is often determined by the amino acid sequence at the P2 and P1 positions, with a preference for small, hydrophobic amino acids (like leucine or valine) at P2 and large hydrophobic amino acids (like phenylalanine or tyrosine) at P1.[1]

Suc-LLVY-AMC

-

Full Name: N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-7-amido-4-methylcoumarin

-

Description: This is a widely used, membrane-permeable fluorogenic substrate for measuring the chymotrypsin-like activity of calpains and the 20S proteasome.[7][8][9] Upon proteolytic cleavage of the peptidyl-7-amino bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated.[9]

Ac-LLY-AFC

-

Full Name: N-Acetyl-L-leucyl-L-leucyl-L-tyrosyl-7-amido-4-trifluoromethylcoumarin

-

Description: This substrate is the basis for several commercial calpain activity assay kits.[3] When cleaved by calpain, it releases the free AFC fluorophore, which emits a distinct yellow-green fluorescence.[3] The uncleaved substrate emits blue light.[3]

Internally Quenched FRET Substrates

-

H-K(FAM)-EVY~GMMK(DABCYL)-OH: This substrate is derived from the Calpain-1 cleavage site of α-spectrin.[10] Cleavage occurs at the Tyr-Gly bond, separating the fluorescein (FAM) fluorophore from the DABCYL quencher, resulting in enhanced fluorescence.[10] It is reported to be a highly sensitive and specific substrate for Calpain-1.[10]

-

H-E(EDANS)PLF~AERK(DABCYL)-OH: This is another internally quenched peptide substrate optimized for Calpain-1 recognition motifs, noted for its high turnover rate.

Data Presentation: Physicochemical and Kinetic Properties

The quantitative data for common Calpain-1 fluorogenic substrates are summarized in the table below for easy comparison.

| Substrate Name | Peptide Sequence | Fluorophore | Ex (nm) | Em (nm) | Km | kcat (s⁻¹) | MW ( g/mol ) | CAS No. |

| Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr | AMC | ~345-360 | ~445-460 | - | - | 763.9 | 94367-21-2 |

| Ac-LLY-AFC | Ac-Leu-Leu-Tyr | AFC | ~400 | ~505 | - | - | - | - |

| Calpain-1 Substrate, Fluorogenic | H-Lys(FAM)-Glu-Val-Tyr-Gly-Met-Met-Lys(DABCYL)-OH | FAM/DABCYL | ~490 | ~518 | 4.6 µM | 11 | 1594.81 | - |

| Calpain-1 Substrate II, Fluorogenic | H-Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)-OH | EDANS/DABCYL | ~335 | ~505 | - | - | 1488.71 | - |

Data compiled from multiple sources.[3][6][7][9][10] Note: Km and kcat values are highly dependent on assay conditions and may vary.

Visualization of Mechanisms and Workflows

Mechanism of Fluorogenic Substrate Cleavage

The diagram below illustrates the fundamental principle of a fluorogenic calpain assay. An active Calpain-1 enzyme recognizes and cleaves a specific peptide sequence, liberating a fluorescent reporter molecule that was previously quenched.

References

- 1. Calpain - Wikipedia [en.wikipedia.org]

- 2. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and evaluation of fluorescent probes for the detection of calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound An internally quenched fluorogenic substrate peptide derived from the calpain-1 cleavage site of α-spectrin. [sigmaaldrich.com]

The Dual Role of Calpain-1 in Cell Fate: A Technical Guide to Apoptosis and Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a multitude of cellular processes, including signal transduction, cytoskeletal remodeling, and cell proliferation. Among the various isoforms, Calpain-1 (µ-calpain) and Calpain-2 (m-calpain) are the most ubiquitously expressed and extensively studied. These proteases are distinguished by their differing requirements for calcium for activation, with Calpain-1 being activated by micromolar concentrations and Calpain-2 by millimolar concentrations.[1][2] Under pathological conditions, dysregulation of intracellular calcium levels can lead to the overactivation of calpains, implicating them in the progression of various diseases.[3] This technical guide provides an in-depth exploration of the multifaceted role of Calpain-1 in two distinct forms of cell death: apoptosis and necrosis. We will delve into the molecular mechanisms, key substrates, and the intricate signaling pathways governed by Calpain-1, offering insights for researchers and professionals in the field of drug development.

Calpain-1 Activation Mechanisms

Calpain-1 exists as an inactive proenzyme in the cytosol.[4] Its activation is a tightly regulated process, primarily initiated by an increase in intracellular calcium concentrations.[1][5] Two primary mechanisms of activation have been proposed:

-

Autolysis-Mediated Activation: An elevation in intracellular Ca2+ triggers the autolytic cleavage of the N-terminal domains of both the large and small subunits of Calpain-1. This autolysis induces a conformational change, leading to the dissociation of the subunits and subsequent activation of the enzyme.[1]

-

Membrane-Associated Activation: A high concentration of intracellular Ca2+ can also promote the translocation of inactive Calpain-1 from the cytosol to the cell membrane. At the membrane, in the presence of Ca2+ and phospholipids, Calpain-1 undergoes autocatalytic hydrolysis of its domain I, resulting in its activation. The activated enzyme can then act on substrates at the membrane or be released back into the cytosol.[1]

The Role of Calpain-1 in Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis. While caspases are the central executioners of apoptosis, emerging evidence highlights a significant role for Calpain-1 in modulating this pathway.

Direct Activation of Caspases

Calpain-1 can directly cleave and activate certain members of the caspase family, thereby initiating the apoptotic cascade.[4] For instance, Calpain-1 has been shown to directly cleave and activate caspase-7, leading to a form of caspase-7 with unique enzymatic activity and localization.[6][7] This activation can amplify the apoptotic signal and contribute to the efficient execution of cell death.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Calpain-1 can cleave several members of this family, tipping the balance towards a pro-apoptotic state.[8]

-

Bax: Calpain-1 cleaves the pro-apoptotic protein Bax, generating a potent 18-kDa fragment. This truncated Bax is more effective at inducing the release of cytochrome c from the mitochondria, a key event in apoptosis.[4][9]

-

Bid: Similarly, Calpain-1 can cleave Bid, another pro-apoptotic Bcl-2 family member, enhancing its apoptotic activity.[8][10]

-

Bcl-2: Interestingly, Calpain-1 can also cleave the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule.[8]

Release of Apoptosis-Inducing Factor (AIF)

Calpain-1 can translocate to the mitochondria and cleave Apoptosis-Inducing Factor (AIF), a flavoprotein involved in caspase-independent apoptosis.[11][12] This cleavage facilitates the release of AIF from the inner mitochondrial membrane and its translocation to the nucleus, where it induces chromatin condensation and DNA fragmentation.[11]

Signaling Pathway Diagram: Calpain-1 in Apoptosis

Caption: Calpain-1 signaling in apoptosis.

The Role of Calpain-1 in Necrosis

Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, often triggering an inflammatory response. While historically considered a passive process, it is now understood that necrosis can also be a regulated, programmed event. Calpain-1 plays a significant role in various forms of regulated necrosis.

Disruption of Cellular Integrity

A primary mechanism by which Calpain-1 contributes to necrosis is through the degradation of cytoskeletal and membrane proteins.[1] This widespread proteolysis leads to a breakdown of cellular architecture, increased plasma membrane permeability, and ultimately, cell lysis.[11][12]

Necroptosis

Necroptosis is a form of programmed necrosis mediated by receptor-interacting protein (RIP) kinases. Calpain can regulate necroptosis by degrading JNK-interacting protein-1, leading to the activation of JNK-1 and increased expression of RIP-1, a key initiator of the necroptotic pathway.[10]

Parthanatos

Parthanatos is a form of regulated necrosis mediated by the overactivation of poly (ADP-ribose) polymerase 1 (PARP-1). Calpain-1 is implicated in this pathway as it can cleave PARP-1 and also directly cleave AIF to its truncated form (tAIF), which, in conjunction with other factors, contributes to cell death.[10]

Excitotoxicity and Neuronal Necrosis

In the context of the central nervous system, excessive stimulation of glutamate receptors can lead to a massive influx of Ca2+, a phenomenon known as excitotoxicity.[13] This calcium overload potently activates Calpain-1, which then contributes to neuronal death through both apoptotic and necrotic mechanisms.[14][15] Calpain-1-mediated degradation of neuronal structural proteins is a key feature of excitotoxic necrosis.[16]

Signaling Pathway Diagram: Calpain-1 in Necrosis

Caption: Calpain-1 signaling in necrosis.

Quantitative Data Summary

| Parameter | Value | Cell/System Type | Reference |

| Calpain-1 Ca2+ Requirement for Activation | µM range | General | [1][2] |

| Calpain-2 Ca2+ Requirement for Activation | mM range | General | [1][2] |

| Calpain-1 siRNA Knockdown Efficiency | >80% reduction in protein levels | Mouse pulmonary vascular endothelium | [17][18] |

| Caspase-7 Activation by Calpain-1 | 6-fold increase in Vmax | Recombinant caspase-7 | [6] |

| Bax Cleavage Product by Calpain-1 | 18-kDa fragment | Neutrophils | [9] |

Key Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol provides a general method for measuring Calpain activity in cell lysates.

-

Sample Preparation:

-

Harvest 1-2 x 106 cells and wash with cold PBS.[19]

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[19]

-

Incubate on ice for 20 minutes, with gentle mixing every 5 minutes.[19]

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[20]

-

Collect the supernatant (cytosolic extract) for the assay.[20]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of cell lysate to each well.

-

Prepare a blank control with 50 µL of Extraction Buffer.

-

Add 50 µL of 2X Reaction Buffer to all wells.

-

Add 5 µL of Calpain substrate (e.g., Ac-LLY-AFC) to each well.[19]

-

Incubate at 37°C for 60 minutes, protected from light.[19]

-

Measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[19]

-

Western Blot Analysis for Calpain-1

This protocol outlines the basic steps for detecting Calpain-1 protein levels.

-

Sample Preparation: Prepare cell lysates as described in the Calpain Activity Assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Calpain-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[21]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[22]

siRNA-Mediated Knockdown of Calpain-1

This protocol provides a general workflow for reducing Calpain-1 expression in cultured cells.

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection:

-

Dilute Calpain-1 specific siRNA (and a non-targeting control siRNA) and a transfection reagent separately in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add the siRNA-transfection reagent complex to the cells.

-

-

Incubation: Incubate the cells for 48-72 hours post-transfection.[23]

-

Validation: Harvest the cells and assess the knockdown efficiency by Western blot analysis or qRT-PCR for Calpain-1 expression.[24]

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying Calpain-1.

Conclusion

Calpain-1 is a critical modulator of cell fate, with distinct and sometimes overlapping roles in both apoptosis and necrosis. Its activation by elevated intracellular calcium levels triggers a cascade of proteolytic events that can either lead to the orderly dismantling of the cell in apoptosis or the catastrophic breakdown of cellular integrity in necrosis. The specific outcome is often context-dependent, influenced by the nature and duration of the initial insult, the cellular environment, and the interplay with other signaling pathways. A thorough understanding of the mechanisms by which Calpain-1 governs these cell death processes is paramount for the development of novel therapeutic strategies targeting a wide range of pathologies, including neurodegenerative diseases, ischemic injury, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of this pivotal protease.

References

- 1. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of calpain in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Calpain in Pathogenesis of Human Disease Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Calpain-1 Cleaves and Activates Caspase-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 9. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]

- 14. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpain Activation and Na/Ca Exchanger Degradation Occur Downstream of Calcium Deregulation in Hippocampal Neurons Exposed to Excitotoxic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dev6.tavernarakis.apogee.gr [dev6.tavernarakis.apogee.gr]

- 17. In Vivo Calpain Knockdown Using Delivery of siRNA | Springer Nature Experiments [experiments.springernature.com]

- 18. In Vivo Calpain Knockdown Using Delivery of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]

- 21. Formation of the calpain-1/calpastatin complex promotes activation of calpain-1 under oxidizing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Calpain 1 Knockdown Improves Tissue Sparing and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Calpain-1: A Deep Dive into Substrate Specificity and Recognition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Calpain-1, a calcium-dependent cysteine protease, plays a critical role in a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1][2] Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention.[1] A thorough understanding of Calpain-1's substrate specificity and recognition mechanisms is paramount for developing targeted diagnostics and therapeutics. This technical guide provides a comprehensive overview of the current knowledge on Calpain-1 substrates, recognition sequences, and the experimental methodologies used for their identification.

Calpain-1 Substrate Recognition: Beyond a Simple Consensus Sequence

Unlike many proteases that recognize specific, well-defined amino acid sequences, Calpain-1 exhibits a more complex mode of substrate recognition. While some sequence preferences have been observed, the three-dimensional structure of the substrate appears to be a primary determinant for cleavage.[3][4] Calpains often cleave their substrates at a limited number of sites, typically within unstructured loop regions, leading to modulation of the substrate's function rather than complete degradation.[5][6]

The Role of PEST Sequences

Sequences rich in proline (P), glutamic acid (E), serine (S), and threonine (T), known as PEST sequences, are found in many short-lived proteins and have been implicated in their degradation.[7] Several studies have suggested that PEST sequences can act as signals for calpain-mediated cleavage. For instance, the presence of PEST-like motifs in the CaVβ3 subunit has been shown to be necessary for its cleavage by calpain.[7] Similarly, a PEST sequence in the ABCA1 transporter enhances its degradation by calpain.[8][9] However, it is crucial to note that not all Calpain-1 substrates contain PEST sequences, and the presence of such a sequence does not guarantee cleavage, indicating it is not a universal requirement.[10]

Influence of Local Amino Acid Environment

While a strict consensus sequence remains elusive, analysis of known cleavage sites has revealed some general preferences in the amino acid environment surrounding the scissile bond. Hydrophobic residues are often found around the cleavage site.[11] Machine learning and bioinformatics approaches have been employed to identify these subtle patterns and develop predictors for calpain cleavage sites, though their accuracy is still being improved.[12][13]

Known Substrates of Calpain-1

Calpain-1 has a broad range of substrates, reflecting its involvement in diverse cellular functions. The cleavage of these substrates can have profound effects on cellular signaling and integrity. A selection of key substrates and their cleavage sites is presented below.

| Substrate | P1-P1' Cleavage Site | Functional Consequence of Cleavage | Reference(s) |

| Caspase-7 | Phe36-Xaa, Met45-Xaa, Ser47-Xaa | Activation of caspase-7, leading to apoptosis. | [3] |

| Epidermal Growth Factor Receptor (EGFR) | Leu659-Gln660 and others | Down-regulation of kinase activity. | [14] |

| Spectrin | Not specified | Cytoskeletal reorganization. | [15] |

| PHLPP1β | Not specified | Activation of the ERK pathway. | [15] |

| PTEN | Not specified | Activation of mTOR signaling. | [15] |

| RhoA | Not specified | Inhibition of actin filament assembly. | [4] |

| Filamin | Not specified | Regulation of cell migration. | [16] |

| Talin | Not specified | Regulation of cell migration. | [16] |

| Ataxin-3 | Multiple sites identified | Generation of toxic fragments in Machado-Joseph disease. | [17] |

Note: This table represents a selection of well-documented Calpain-1 substrates. The list is not exhaustive, and research is ongoing to identify new substrates.

Signaling Pathways Involving Calpain-1

Calpain-1 is a key player in several signaling pathways, where its proteolytic activity serves to propagate or modulate cellular signals. The activation of Calpain-1 is tightly regulated by intracellular calcium levels.[1]

Caption: Calpain-1 is activated by an influx of intracellular calcium, leading to the cleavage of specific substrates and subsequent cellular responses.

One well-characterized pathway involves the N-methyl-D-aspartate (NMDA) receptor. Activation of synaptic NMDA receptors leads to calcium influx and subsequent Calpain-1 activation.[15] Activated Calpain-1 then cleaves substrates like spectrin and PHLPP1β, triggering cytoskeletal reorganization and activation of the ERK pathway.[15]

Caption: Activation of synaptic NMDA receptors triggers a cascade involving Calpain-1, leading to cytoskeletal changes and activation of the ERK signaling pathway.

Experimental Protocols for Identifying Calpain-1 Substrates

Several experimental approaches are utilized to identify and validate Calpain-1 substrates. These methods range from in vitro cleavage assays to large-scale proteomic screens in cellular or animal models.

In Vitro Cleavage Assay

This is a fundamental technique to determine if a purified protein is a direct substrate of Calpain-1.

Methodology:

-

Reagents and Materials:

-

Purified recombinant Calpain-1 enzyme.

-

Purified candidate substrate protein.

-

Calpain activation buffer (e.g., containing Tris-HCl, CaCl₂, and a reducing agent like DTT).

-

Calpain inhibitor (e.g., calpeptin, PD150606) for negative controls.[18][19]

-

SDS-PAGE gels and Western blotting reagents.

-

Antibody specific to the candidate substrate.

-

-

Procedure:

-

Incubate the purified substrate protein with active Calpain-1 in the activation buffer at a specific temperature (e.g., 37°C) for various time points.[19]

-

Include control reactions:

-

Substrate protein without Calpain-1.

-

Substrate protein with Calpain-1 and a calpain inhibitor.

-

Calpain-1 alone to check for autolysis.

-

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the cleavage of the substrate by Coomassie blue staining or by Western blotting using an antibody against the substrate. The appearance of lower molecular weight fragments in the presence of active Calpain-1, which are absent in the control lanes, indicates cleavage.

-

Gel-Based Proteomics for Substrate Identification

This approach allows for the unbiased identification of potential Calpain-1 substrates from a complex protein mixture, such as a cell lysate.[18][20]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

Analysis:

-

Stain the gels (e.g., with Coomassie Brilliant Blue or silver stain).

-

Compare the 2-DE maps of Calpain-1-treated and untreated samples. Protein spots that disappear or decrease in intensity in the treated sample, with the concomitant appearance of new, smaller spots, are potential substrates.

-

-

Protein Identification:

-

Excise the protein spots of interest from the gel.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[20]

-

Caption: A schematic representation of the experimental workflow for identifying Calpain-1 substrates using gel-based proteomics.

N-terminomics/Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a powerful quantitative proteomic method for the discovery of protease substrates by identifying the N-terminal peptides of proteins and their cleavage products.[21]

Methodology:

-

Protein Extraction and Labeling: Extract proteins from cells or tissues under conditions with and without Calpain-1 activation. Block all primary amines (N-termini and lysines) with a labeling reagent.

-

Protease Digestion: Digest the proteome with a protease that cleaves at sites other than the newly generated N-termini (e.g., trypsin).

-

N-termini Enrichment: Specifically enrich for the original and newly generated N-terminal peptides.

-

Mass Spectrometry and Data Analysis: Analyze the enriched peptides by LC-MS/MS. Peptides that are significantly more abundant in the Calpain-1 activated sample represent the N-termini of cleavage products and can be used to identify the substrates and their cleavage sites.[21]

Conclusion and Future Directions

Calpain-1 is a crucial regulator of numerous cellular processes, and its substrate repertoire is extensive and diverse. While significant progress has been made in identifying its substrates and understanding its role in signaling pathways, the precise rules governing its substrate recognition remain an active area of investigation. The complex interplay between primary sequence and higher-order structure in determining cleavage susceptibility presents a challenge. Future research employing advanced proteomics, structural biology, and computational modeling will be essential to fully elucidate the substrate specificity of Calpain-1. This knowledge will be instrumental in the rational design of specific inhibitors and the development of novel therapeutic strategies for diseases associated with Calpain-1 dysregulation.

References

- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 2. Calpain - Wikipedia [en.wikipedia.org]

- 3. Calpain-1 Cleaves and Activates Caspase-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Calpain chronicle—an enzyme family under multidisciplinary characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two PEST-like motifs regulate Ca2+/calpain-mediated cleavage of the CaVβ3 subunit and provide important determinants for neuronal Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A PEST sequence in ABCA1 regulates degradation by calpain protease and stabilization of ABCA1 by apoA-I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A PEST sequence in ABCA1 regulates degradation by calpain protease and stabilization of ABCA1 by apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Precise Prediction of Calpain Cleavage Sites and Their Aberrance Caused by Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the substrate specificity of conventional calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LabCaS: Labeling calpain substrate cleavage sites from amino acid sequence using conditional random fields - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The calpain cleavage sites in the epidermal growth factor receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CAPN1 calpain 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Gel-based protease proteomics for identifying the novel calpain substrates in dopaminergic neuronal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identifying putative substrates of Calpain-15 in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

The Calcium-Dependent Activation of Calpain-1: A Technical Guide for Researchers

Abstract

Calpain-1, a ubiquitously expressed calcium-dependent cysteine protease, plays a critical role in a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression.[1][2] Its activity is intricately regulated by intracellular calcium levels, making it a key mediator of calcium signaling. Dysregulation of Calpain-1 has been implicated in various pathological conditions, such as neurodegenerative diseases, cardiovascular disorders, and cancer, rendering it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the calcium-dependent activation of Calpain-1, its inhibition by Calpastatin, and its downstream signaling pathways. Furthermore, this document offers detailed experimental protocols for studying Calpain-1 activity and presents key quantitative data to aid researchers and drug development professionals in their exploration of this pivotal enzyme.

Introduction to Calpain-1

Calpain-1, also known as µ-calpain, is a heterodimer composed of a large catalytic 80 kDa subunit (encoded by the CAPN1 gene) and a common small 28 kDa regulatory subunit.[5][6] The catalytic subunit houses the protease domain, which contains the active site cysteine residue, and several calcium-binding EF-hand motifs. The regulatory subunit also contains EF-hand motifs and is crucial for the stability and proper functioning of the enzyme.[5] Unlike digestive proteases, calpains exhibit limited proteolysis of their substrates, leading to modulation of protein function rather than complete degradation.[1] This regulatory proteolysis is a key mechanism by which Calpain-1 influences cellular signaling.

The Mechanism of Calcium-Dependent Activation

The activation of Calpain-1 is a multi-step process initiated by an increase in intracellular calcium concentrations.[7] In its inactive state, the catalytic site of Calpain-1 is not properly assembled.[5] The binding of calcium ions to the EF-hand motifs in both the catalytic and regulatory subunits induces a series of conformational changes.[8][9] These changes lead to the alignment of the catalytic triad (Cys, His, Asn), rendering the enzyme active.[10] Calpain-1 is activated by micromolar concentrations of calcium, distinguishing it from Calpain-2 (m-calpain), which requires millimolar calcium levels for activation.[3][11] This differential calcium sensitivity allows for the specific activation of Calpain-1 in response to localized and transient calcium signals within the cell.[1]

Upon activation, Calpain-1 can undergo autolysis, a process of self-cleavage. While not essential for its proteolytic activity, autolysis can alter the enzyme's calcium sensitivity and interaction with other proteins.[5]

Below is a diagram illustrating the calcium-dependent activation of Calpain-1.

Regulation by Calpastatin

The activity of Calpain-1 is tightly regulated by its endogenous inhibitor, Calpastatin.[12] Calpastatin is a specific inhibitor of calpains and does not inhibit other proteases.[13] It is an intrinsically unstructured protein that contains four inhibitory domains, each capable of inhibiting one calpain molecule.[8][13] The inhibition of Calpain-1 by Calpastatin is also calcium-dependent. Calpastatin only binds to the active, calcium-bound conformation of Calpain-1.[8] The inhibitory domain of Calpastatin interacts with multiple sites on the Calpain-1 molecule, effectively blocking the active site and preventing substrate cleavage.[8][14] Interestingly, under certain oxidizing conditions, the formation of the Calpain-1/Calpastatin complex may protect Calpain-1 from oxidative inactivation.[15]

The logical relationship of Calpain-1 inhibition by Calpastatin is depicted below.

Downstream Signaling Pathways

Activated Calpain-1 cleaves a diverse array of substrate proteins, thereby modulating numerous signaling pathways.[16] This limited proteolysis can lead to either activation or inactivation of the target protein, resulting in a cascade of downstream effects. Key substrates of Calpain-1 and their associated pathways include:

-

Cytoskeletal Proteins: Calpain-1 cleaves proteins such as spectrin, talin, and filamin, leading to cytoskeletal rearrangement, which is crucial for processes like cell migration and synaptic plasticity.[3][17]

-

Signaling Molecules: Protein kinase C (PKC), protein tyrosine phosphatases (PTPs) like PTP1B, and the regulatory subunits of protein kinase A (PKA) are all substrates of Calpain-1.[18] Cleavage of these molecules can significantly alter cellular signaling cascades.

-

Receptors and Ion Channels: Calpain-1 can cleave membrane receptors and ion channels, including glutamate receptors and the Na+/Ca2+ exchanger, thereby influencing ion homeostasis and receptor signaling.[3][7]

-

Transcription Factors: Although less common, Calpain-1 has been shown to cleave certain transcription factors, directly impacting gene expression.

A simplified diagram of some key downstream signaling pathways of Calpain-1 is presented below.

Quantitative Data

The following tables summarize key quantitative data related to the activation and inhibition of Calpain-1.

Table 1: Calcium Concentration for Calpain-1 Activation

| Parameter | Calcium Concentration | Reference |

| Half-maximal activation (in vitro) | 2–80 µM | [19] |

| Activation in cellular context | Micromolar (µM) range | [3][11] |

Table 2: Inhibitors of Calpain-1

| Inhibitor | Type | IC₅₀ / Kᵢ | Reference |

| Calpastatin | Endogenous protein inhibitor | Calcium-dependent, tight binding | [8][12] |

| Calpeptin | Peptide aldehyde | Selective inhibitor | [20] |

| ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) | Peptide aldehyde | Selective inhibitor | [20] |

| ALLM (N-Acetyl-L-leucyl-L-leucyl-methional) | Peptide aldehyde | Potent inhibitor | [20] |

| PD150606 | Non-peptide, active-site directed | Kᵢ of 12.5 µM | [21] |

| E64 | Epoxide | Broad-spectrum cysteine protease inhibitor | [22] |

| Z-Val-Phe-CHO | Peptide aldehyde | Potent inhibitor | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Calpain-1 activation.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the measurement of Calpain-1 activity in cell or tissue lysates.[23][24][25]

Materials:

-

Extraction Buffer (provided with kits, typically contains a non-ionic detergent and chelators to prevent premature activation)[23][24]

-

10X Reaction Buffer (provided with kits, contains calcium)[23][24]

-

Active Calpain-1 (Positive Control)

-

Calpain Inhibitor (e.g., Z-LLY-FMK) (Negative Control)[24]

-

Cell or tissue lysate

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Sample Preparation (Cell Lysate): a. Harvest cells (1-2 x 10⁶ cells per assay) and wash with ice-cold PBS.[23] b. Resuspend the cell pellet in 100 µL of cold Extraction Buffer. c. Incubate on ice for 20 minutes, with gentle mixing. d. Centrifuge at 10,000 x g for 1 minute to pellet debris. e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. f. Determine the protein concentration of the lysate.

-

Assay Reaction: a. Prepare the following in a 96-well plate:

- Sample wells: 50-200 µg of cell lysate, adjust volume to 85 µL with Extraction Buffer.

- Positive control: 1-2 µL of Active Calpain-1, adjust volume to 85 µL with Extraction Buffer.

- Negative control: 50-200 µg of cell lysate treated with 1 µL of Calpain Inhibitor, adjust volume to 85 µL with Extraction Buffer. b. Add 10 µL of 10X Reaction Buffer to each well. c. Add 5 µL of Calpain Substrate to each well. d. Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: a. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. b. Calpain activity can be determined by comparing the fluorescence of the treated samples to the negative control.

The workflow for the in vitro Calpain activity assay is outlined below.

Calpain Activity Assay in Living Cells using Flow Cytometry

This method allows for the measurement of Calpain activity in intact, living cells.[21][26]

Materials:

-

Cell suspension

-

PBS (containing Ca²⁺ and Mg²⁺)

-

BOC-LM-CMAC (fluorescent calpain substrate)

-

Calpain inhibitor (e.g., PD150606) for negative control

-

Flow cytometer

Procedure:

-

Reagent Preparation: a. Prepare a 20 µM solution of BOC-LM-CMAC in PBS.

-